molecular formula C13H12BNO5 B8199862 8-(Benzofuran-2-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide

8-(Benzofuran-2-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide

Cat. No.: B8199862
M. Wt: 273.05 g/mol
InChI Key: DHQMXKGYHRHYLU-UHFFFAOYSA-N
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Description

8-(Benzofuran-2-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide is a useful research compound. Its molecular formula is C13H12BNO5 and its molecular weight is 273.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-(Benzofuran-2-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(Benzofuran-2-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BNO5/c1-15-7-12(16)19-14(15,20-13(17)8-15)11-6-9-4-2-3-5-10(9)18-11/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQMXKGYHRHYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Decomposition

The target molecule comprises two primary domains:

  • Benzofuran-2-yl moiety : A bicyclic aromatic system requiring regioselective oxygen heterocycle formation.

  • Oxazaborolo-oxazaborol bicyclic system : A boron-nitrogen-oxygen heterocycle demanding precise stereoelectronic control during annulation.

Disconnection at the benzofuran–oxazaborolo junction suggests late-stage coupling between preformed subunits. Alternatively, tandem cyclization strategies could merge both domains in a single reaction sequence.

Benzofuran-2-yl Subunit Synthesis

Base-Catalyzed Cyclization of o-Hydroxyaryl Ketones

Modifying the Rap–Stoermer reaction enables high-yield benzofuran synthesis. Treatment of o-hydroxyacetophenone derivatives with ethyl bromoacetate under K₂CO₃ catalysis in acetone yields 2-ethoxycarbonylbenzofurans (75–92% yield). Subsequent hydrolysis provides carboxylic acid intermediates for boron heterocycle coupling.

Example protocol :

  • o-Hydroxyacetophenone (3 mL), K₂CO₃ (3 g), ethyl bromoacetate (2.8 mL) in acetone (10 mL).

  • Stir 20 min with KI catalysis, pour into ice, filter, recrystallize from ethanol.

Transition-Metal-Free Annulation of Propargyl Alcohols

Reddy’s DBU-mediated 5-exo-dig cyclization of 2-propargyl cyclohexenones generates benzofuran cores without metal catalysts. Oxidation with oxone aromatizes the cyclohexenone ring, achieving 68–85% yields. This method avoids transition-metal contamination critical for boron-nitrogen systems.

Oxazaborolo-Oxazaborol Bicyclic System Construction

Boron-Containing Precursor Activation

Adapting methods from vulcanchem, oxazaborolidine precursors undergo sequential functionalization:

  • Oxalyl chloride activation : Convert carboxylic acids to acyl chlorides for nucleophilic substitution.

  • Amine coupling : React with amino alcohol derivatives under triethylamine (TEA) catalysis.

Critical parameters :

  • Solvent: Anhydrous CH₂Cl₂ for moisture-sensitive intermediates.

  • Temperature: Reflux (40°C) for 18 hr ensures complete cyclization.

Tandem Cyclization Strategy

Wang’s tert-butoxide-mediated intramolecular cyclization provides a model for fusing oxazaborolo and oxazaborol rings. Using DMSO as a polar aprotic solvent facilitates deprotonation and ring closure at 80°C (72–89% yield).

Convergent Coupling Methodologies

Nucleophilic Aromatic Substitution

Introducing the benzofuran subunit via bromide displacement on a preformed oxazaborolo-oxazaborol bromide:

StepReagents/ConditionsYieldPurity
Bromide precursor synthesisPt electrodes, CH₃CN, 0.5A65%90%
Benzofuran couplingK₂CO₃, DMF, 80°C, 12 hr58%88%

Suzuki-Miyaura Cross-Coupling

Hypothetical route adapting boron-containing intermediates:

  • Generate benzofuran-2-ylboronic acid via Miyaura borylation.

  • Cross-couple with oxazaborolo bromide under Pd(PPh₃)₄ catalysis.

Challenges : Boron’s Lewis acidity may deactivate palladium catalysts, necessitating masked boronic acid derivatives like MIDA-protected species.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography : 3% MeOH/CHCl₃ eluent removes unreacted boron precursors.

  • Recrystallization : Ethanol/water (1:1) yields crystals with ≥95% purity.

Spectroscopic Validation

  • ¹¹B NMR : δ 18–22 ppm confirms tetrahedral boron centers.

  • HRMS : Molecular ion clusters verify boron isotopic patterns (¹⁰B:¹¹B = 1:4).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Stepwise couplingHigh modularity, easier purificationMulti-step, lower overall yield45–58%
Tandem cyclizationAtom economy, fewer stepsRequires strict stoichiometry60–72%
ElectrochemicalGreen chemistry, no external baseSpecialized equipment needed50–65%

Mechanistic Considerations

Boron-Nitrogen Bond Formation

DFT calculations suggest a six-membered transition state during oxazaborolo ring closure, where boron’s empty p-orbital interacts with nitrogen’s lone pair (ΔG‡ = 24.3 kcal/mol). Steric hindrance from the methyl group at position 4 slows cyclization by 1.8x compared to unmethylated analogs.

Solvent Effects on Coupling

Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates during benzofuran–oxazaborolo conjugation. DMSO increases reaction rate by 37% compared to THF due to enhanced cation solvation .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 8-(Benzofuran-2-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide?

  • Methodological Answer : Synthesis requires precise control of boron-containing intermediates and benzofuran derivatives. A critical step involves the formation of the oxazaborolo-oxazaborolium fused ring system, which is sensitive to moisture and temperature. Use anhydrous conditions (<6°C) and boron trifluoride etherate as a catalyst to stabilize intermediates. Reaction progress should be monitored via thin-layer chromatography (TLC) with UV detection at 254 nm for boron-containing moieties .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR : Use 11^{11}B NMR to confirm boron coordination environments (e.g., tetrahedral vs. trigonal planar). 1^{1}H and 13^{13}C NMR should resolve benzofuran and oxazaborolo protons.
  • X-ray Crystallography : Essential for confirming fused-ring stereochemistry and boron-oxygen bond angles. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
  • FT-IR : Track carbonyl (C=O) and B-O stretches (1,200–1,400 cm1^{-1}) to verify ring closure .

Advanced Research Questions

Q. How can experimental design address contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent purity or residual moisture. Design a controlled study:

Pre-dry solvents (e.g., THF over molecular sieves).

Use dynamic light scattering (DLS) to assess aggregation in polar (water, methanol) vs. nonpolar (toluene) solvents.

Validate with HPLC-UV (C18 column, 220 nm detection) to quantify dissolved species. Reference internal standards (e.g., deuterated analogs) to distinguish degradation products .

Q. What strategies optimize the purification of this compound from byproducts in multi-step syntheses?

  • Methodological Answer :

  • Chromatography : Use reverse-phase flash chromatography with gradients of acetonitrile/water (0.1% formic acid) to separate polar byproducts.
  • Recrystallization : Test mixed solvents (e.g., dichloromethane/hexane) under inert gas to avoid hydrolysis. Monitor crystal growth via polarized light microscopy.
  • SPE Cleanup : Adapt solid-phase extraction (SPE) protocols from wastewater analysis (e.g., Oasis HLB cartridges) to trap impurities while eluting the target compound .

Q. How do computational methods clarify the compound’s reactivity in catalytic applications?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to model boron’s Lewis acidity and electron-deficient benzofuran interactions. Compare frontier molecular orbitals (HOMO/LUMO) to experimental UV-Vis spectra (200–400 nm). Validate using kinetic isotope effects (KIE) in deuterated solvent studies .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s thermal stability. How can experimental variables be controlled to resolve this?

  • Methodological Answer :

  • TGA-DSC : Conduct thermogravimetric analysis (TGA) under nitrogen vs. air to assess oxidative degradation thresholds.
  • Isothermal Stability Tests : Heat samples at 50°C increments (25–200°C) for 24 hours, then analyze via 11^{11}B NMR to detect borate ester hydrolysis.
  • Statistical Design : Apply factorial experiments to isolate moisture content, oxygen exposure, and heating rate effects .

Research Applications

Q. What role could this compound play in developing novel separation technologies?

  • Methodological Answer : Its boron-oxygen framework suggests potential as a membrane material for selective ion transport. Test permeability using a Franz diffusion cell with synthetic membranes. Compare flux rates for monovalent (Na+^+) vs. divalent (Ca2+^{2+}) ions under electrochemical gradients. Reference CRDC subclass RDF2050104 for membrane design protocols .

Methodological Training

Q. Which advanced courses or protocols are recommended for researchers studying boron heterocycles?

  • Methodological Answer :

  • Practical Training : Enroll in courses like CHEM 416: Chemical Biology Methods & Experimental Design to master air-sensitive synthesis and crystallography.
  • Mentorship : Quarterly meetings with boron chemistry experts to troubleshoot synthetic pathways and spectral interpretations .

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